molecular formula C16H15ClN2O2 B5039799 N-(2-chlorophenyl)-N'-(3-methylbenzyl)ethanediamide

N-(2-chlorophenyl)-N'-(3-methylbenzyl)ethanediamide

Cat. No. B5039799
M. Wt: 302.75 g/mol
InChI Key: CKIDPLGTZBVZGH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-(3-methylbenzyl)ethanediamide, commonly known as CME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CME is a synthetic compound that was first synthesized in the early 2000s by a team of researchers at the University of California, San Diego. Since then, CME has been extensively studied for its potential applications in drug discovery, nanotechnology, and materials science.

Mechanism of Action

The exact mechanism of action of CME is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and growth. This inhibition leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and physiological effects:
Studies have shown that CME has a range of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of CME is its high potency against cancer cells. However, one of the main limitations of CME is its low solubility in water, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several potential future directions for research on CME. One area of interest is the development of more efficient synthesis methods for CME. Another area of interest is the investigation of the potential applications of CME in nanotechnology and materials science. Additionally, further research is needed to fully understand the mechanism of action of CME and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of CME involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction between 2-chloroaniline and 3-methylbenzylamine to form the intermediate, N-(2-chlorophenyl)-N'-(3-methylbenzyl)ethane-1,2-diamine. This intermediate is then reacted with acetic anhydride and hydrochloric acid to form the final product, CME.

Scientific Research Applications

CME has been extensively studied for its potential applications in drug discovery. It has been shown to have significant activity against a range of cancer cell lines, including breast, lung, and prostate cancer. CME has also been shown to have potential applications in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(3-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11-5-4-6-12(9-11)10-18-15(20)16(21)19-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIDPLGTZBVZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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